REACTION_CXSMILES
|
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.OS(O)(=O)=O.[C:17](OC(C)=C)(=[O:19])[CH3:18]>>[C:17]([O:10][C:9]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2][CH2:1][CH:11]=1)(=[O:19])[CH3:18]
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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C1CC2=CC=CC=C2C(=O)C1
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Name
|
|
Quantity
|
4 mL
|
Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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1 L
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Type
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reactant
|
Smiles
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C(C)(=O)OC(=C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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filtered through a mixture of celite, NaHCO3 and silica (approx. 1:1:0.2) with EtOAc
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |